molecular formula C9H10ClN3O7P- B12743401 2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) CAS No. 94427-53-9

2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-)

Cat. No.: B12743401
CAS No.: 94427-53-9
M. Wt: 338.62 g/mol
InChI Key: AFPXPOIWLTZAAD-DVMOCUDESA-M
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Description

2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyrimidinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) typically involves multi-step organic synthesis. The starting materials often include pyrimidinone derivatives and various chlorinating agents. The reaction conditions may involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under conditions such as reflux in polar solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidinone compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as part of drug discovery efforts.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic properties, such as antiviral or anticancer activities.

Industry

In industrial applications, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyrimidinone derivatives: These compounds share the pyrimidinone core and may have similar biological activities.

    Chlorinated pyrimidines: Compounds with chloro substituents on the pyrimidine ring.

    Phosphorinyl derivatives: Compounds containing the phosphorinyl group.

Uniqueness

The uniqueness of 2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

94427-53-9

Molecular Formula

C9H10ClN3O7P-

Molecular Weight

338.62 g/mol

IUPAC Name

4-amino-5-chloro-1-[(6R,7R)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11ClN3O7P/c10-3-1-13(9(15)12-7(3)11)8-5(14)6-4(19-8)2-18-21(16,17)20-6/h1,4-6,8,14H,2H2,(H,16,17)(H2,11,12,15)/p-1/t4?,5-,6?,8-/m1/s1

InChI Key

AFPXPOIWLTZAAD-DVMOCUDESA-M

Isomeric SMILES

C1C2C([C@H]([C@@H](O2)N3C=C(C(=NC3=O)N)Cl)O)OP(=O)(O1)[O-]

Canonical SMILES

C1C2C(C(C(O2)N3C=C(C(=NC3=O)N)Cl)O)OP(=O)(O1)[O-]

Origin of Product

United States

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